5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid

Enzyme Inhibition Endocannabinoid System FAAH

Researchers requiring selective MAGL inhibition face persistent off-target FAAH activity. 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (CAS 2060049-59-2) resolves this with a definitive >1,000-fold selectivity window. • MAGL IC₅₀ = 3 nM vs FAAH IC₅₀ = 3,100 nM • Confirmed inactivity at TRPA1; weak SIRT5 inhibitor (IC₅₀ = 20,500 nM) • Fluorinated building block for metabolically stable peptidomimetics Supplied with full QC documentation. Ships globally.

Molecular Formula C11H20F3NO2
Molecular Weight 255.28 g/mol
Cat. No. B13223595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid
Molecular FormulaC11H20F3NO2
Molecular Weight255.28 g/mol
Structural Identifiers
SMILESCC(C)CCC(CC(CC(=O)O)C(F)(F)F)N
InChIInChI=1S/C11H20F3NO2/c1-7(2)3-4-9(15)5-8(6-10(16)17)11(12,13)14/h7-9H,3-6,15H2,1-2H3,(H,16,17)
InChIKeyLGAJBPLTPXKZDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid: A Fluorinated Amino Acid Building Block for Specialized Research and Procurement


5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid (CAS 2060049-59-2, C₁₁H₂₀F₃NO₂, MW 255.28) is a synthetic fluorinated amino acid derivative. It is characterized by a nine-carbon nonanoic acid backbone with an amino group at the 5-position, a methyl branch at the 8-position, and a trifluoromethyl (-CF₃) group at the 3-position. The -CF₃ moiety is a well-established pharmacophore that confers enhanced metabolic stability and modulated lipophilicity compared to non-fluorinated analogs [1]. This compound serves as a versatile building block in medicinal chemistry, particularly for the synthesis of peptidomimetics and enzyme inhibitors where the introduction of fluorine is strategically employed to alter conformation, pKa, and bioavailability .

Building Block Fluorinated amino acid for peptidomimetic design
Probe Context Selective MAGL inhibition with defined FAAH/TRPA1 profile
Pharmacophore Trifluoromethyl group supports metabolic stability and modulated lipophilicity

Why Generic Substitution of 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid Is Scientifically Invalid


Simple substitution with other trifluoromethyl amino acids or non-fluorinated nonanoic acid analogs is scientifically unsound. The unique combination of the amino group's position, the methyl branch, and the trifluoromethyl group dictates its specific three-dimensional conformation and electronic profile. This directly influences its binding affinity and selectivity profile across enzyme targets such as Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and SIRT5 [1][2]. Even minor structural changes in this class of compounds can lead to a >1000-fold difference in potency against a primary target, or cause a complete loss of selectivity, rendering the substituted compound ineffective or confounded by off-target effects in the intended assay system [1][2]. Procurement of the exact compound, rather than a close analog, is therefore essential for maintaining reproducibility and achieving the specific, documented biological outcomes.

Positional sensitivity
The amino group at C5 and methyl branch at C8 create a unique conformation; relocation alters target binding.
Trifluoromethyl placement
-CF₃ at C3 modulates electronic and steric effects; alternate positions can shift potency and selectivity profiles.
Chain-length dependency
The C9 backbone is integral to enzyme pocket fit; longer or shorter analogs may not reproduce the selectivity window.

Quantitative Performance Evidence for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid


Differentiated Potency Profile Against Endocannabinoid System Hydrolases: A Quantitative Comparison

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid exhibits a unique and highly differentiated inhibition profile against two key enzymes of the endocannabinoid system. It is a weak inhibitor of Fatty Acid Amide Hydrolase (FAAH) but demonstrates a dramatically higher potency for Monoacylglycerol Lipase (MAGL). For human FAAH, the compound displays an IC₅₀ of 3,100 nM [1]. In stark contrast, its IC₅₀ for human MAGL is 3 nM, representing a >1,000-fold increase in potency [1]. This profile is the inverse of the well-known MAGL inhibitor JZL184, which exhibits an IC₅₀ of ~8 nM for MAGL but is less potent against FAAH. It also contrasts sharply with the dual FAAH/MAGL inhibitor URB597 (FAAH IC₅₀ ~4.6 nM) [3], demonstrating that this compound is not a general hydrolase inhibitor but possesses a specific and quantifiable bias for MAGL inhibition over FAAH inhibition.

MAGL vs FAAH
Cross-study comparable
MAGL IC₅₀ 3 nM FAAH IC₅₀ 3,100 nM 1,033-fold selectivity
Supports selective MAGL chemical probe studies
Recombinant human enzymes; fluorogenic substrate assays
Enzyme Inhibition Endocannabinoid System FAAH MAGL Comparative Pharmacology

Functional Selectivity at TRP Channels: Inactivity at TRPA1 Defines a Cleaner Profile

A key differentiator for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid is its lack of agonist activity at the TRPA1 pain receptor, a common source of off-target effects. In a functional assay using human TRPA1 expressed in CHO cells, the compound exhibited an EC₅₀ > 104,000 nM [1]. This is a stark contrast to other MAGL inhibitors, such as the dual FAAH/MAGL inhibitor JZL195, which has been shown to activate TRPA1 and cause off-target effects in vivo. Furthermore, the compound's activity as a TRPA1 antagonist is weak (IC₅₀ > 25,000 nM) [2], confirming it does not significantly modulate this channel. This clean TRPA1 profile is a quantitative advantage for studies where pain signaling confounds the interpretation of results.

TRPA1 Inactivity
Cross-study comparable
Agonist EC₅₀ >104 µM Antagonist IC₅₀ >25 µM No functional modulation
Supports MAGL-specific endpoint interpretation without TRPA1 interference
Human TRPA1 in CHO cells; Ca²⁺ influx assay
Ion Channels TRPA1 Selectivity Screening Pain Research

SIRT5 Inhibition: A Verifiable but Modest Activity Separating It from Potent Deacylase Inhibitors

5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid has been profiled against the deacylase enzyme SIRT5, a target in cancer metabolism. It inhibits human SIRT5 with an IC₅₀ of 20,500 nM [1]. This level of potency is moderate and clearly defines it as a weak SIRT5 inhibitor compared to advanced tool compounds. For instance, the potent and selective SIRT5 inhibitor NRD167 (IC₅₀ = 3.5 nM) is ~5,800-fold more active [2]. This quantitative distinction is vital for experimental design; the compound is not suitable as a primary SIRT5 probe but could serve as an inactive control or a scaffold for further optimization in medicinal chemistry programs.

SIRT5 Weak Inhibition
Cross-study comparable
IC₅₀ 20,500 nM vs NRD167 IC₅₀ 3.5 nM ~5,800-fold less potent
Serves as weak inhibitor control or SAR starting point
Recombinant human SIRT5; fluorescence-based assay
Epigenetics Sirtuins SIRT5 Cancer Metabolism Inhibitor Screening

Validated Application Scenarios for 5-Amino-8-methyl-3-(trifluoromethyl)nonanoic acid


MAGL-Selective Chemical Probe with Defined Off-Target Profile for Endocannabinoid Research

Use as a research tool to selectively inhibit MAGL (IC₅₀ = 3 nM) while having minimal impact on FAAH (IC₅₀ = 3,100 nM) and no functional activity at TRPA1. This defined profile makes it valuable for dissecting the specific roles of MAGL in the endocannabinoid system, as supported by its >1,000-fold selectivity window over FAAH [1] and confirmed inactivity at TRPA1 [2].

Negative Control or Scaffold for SIRT5 Medicinal Chemistry

Employed as a weak inhibitor (IC₅₀ = 20,500 nM) for SIRT5, providing a clear benchmark for structure-activity relationship (SAR) studies. It can serve as a starting point for chemical optimization or as an inactive control in assays where potent SIRT5 inhibition is not desired [3].

Synthesis of Fluorinated Peptidomimetics with Enhanced Stability

Utilized as a building block in peptide synthesis to introduce the metabolically stable trifluoromethyl group. The -CF₃ moiety is known to protect peptides from enzymatic degradation, potentially increasing the half-life of peptide-based probes or therapeutics compared to non-fluorinated analogs [4].

Application
Selection Property
Validation Focus
Endocannabinoid pathway studies
MAGL-selective inhibition with defined FAAH/TRPA1 profile
MAGL/FAAH selectivity ratio review; TRPA1 inactivity verification
SIRT5 inhibitor development
Weak SIRT5 inhibition as comparator scaffold
Potency benchmark against known inhibitors; SAR optimization
Fluorinated peptidomimetic design
Metabolic stability from CF₃ incorporation
Resistance to enzymatic degradation; pharmacokinetic profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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